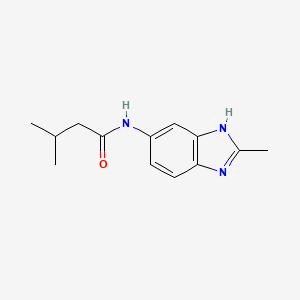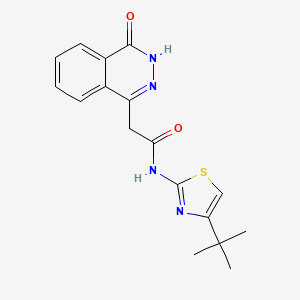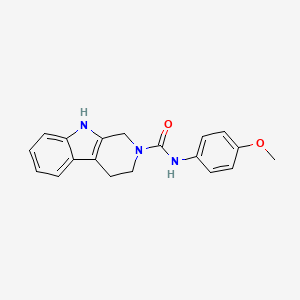
3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound combines a benzimidazole ring with a butanamide side chain. The benzimidazole moiety is a bicyclic heterocycle containing a nitrogen atom in each ring. It has diverse applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods typically involve efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at the benzimidazole ring or the butanamide side chain can occur.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) are used.
Major Products: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Medicine: The compound’s structural resemblance to certain bioactive molecules makes it interesting for drug development. Researchers explore its potential as an antiviral, anticancer, or anti-inflammatory agent.
Chemical Biology: It can serve as a probe to study biological processes due to its unique structure.
Materials Science: Its electron-donating properties make it useful for n-type doping in organic electronic devices.
Mechanism of Action
Molecular Targets: The compound may interact with specific receptors or enzymes due to its benzimidazole core.
Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, share structural features.
Uniqueness: The combination of the 3-methylbutanamide side chain with the benzimidazole ring sets this compound apart.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-methyl-N-(2-methyl-3H-benzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C13H17N3O/c1-8(2)6-13(17)16-10-4-5-11-12(7-10)15-9(3)14-11/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
PEXFRSXMECUZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10988333.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10988335.png)
![ethyl (2Z)-2-{[(Z)-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B10988340.png)

![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10988343.png)

![6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988352.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10988364.png)
![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B10988375.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10988376.png)
![Methyl 5-(4-chlorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988380.png)


